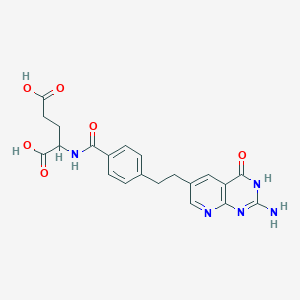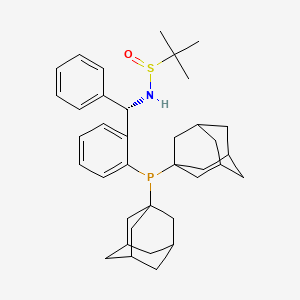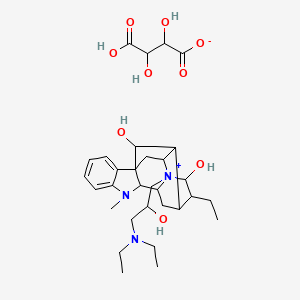
Tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound that belongs to the class of oxazepanes It is characterized by the presence of a tert-butyl ester group, a bromopyridine moiety, and an oxazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 2-bromopyridine, undergoes a series of reactions to introduce the desired functional groups. This may involve halogenation, alkylation, or other substitution reactions.
Oxazepane Ring Formation: The bromopyridine intermediate is then reacted with appropriate reagents to form the oxazepane ring. This step often involves cyclization reactions under controlled conditions.
Esterification: The final step involves the esterification of the oxazepane derivative with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazepane ring or the ester group, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under mild conditions.
Major Products Formed
Oxidation Products: Various oxidized derivatives, including pyridine N-oxides and carboxylic acids.
Reduction Products: Reduced analogs with modified oxazepane rings or ester groups.
Substitution Products: New derivatives with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The oxazepane ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Tert-butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Uniqueness
Tert-butyl 6-((6-bromopyridin-2-yl)methyl)-1,4-oxazepane-4-carboxylate is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C16H23BrN2O3 |
|---|---|
Peso molecular |
371.27 g/mol |
Nombre IUPAC |
tert-butyl 6-[(6-bromopyridin-2-yl)methyl]-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-7-8-21-11-12(10-19)9-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3 |
Clave InChI |
DVZYLJCCQBXTEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOCC(C1)CC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12298638.png)
![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)
![7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12298656.png)
![Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)

![3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B12298676.png)

![7-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B12298689.png)



![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)
